[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone
Description
[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone is a heterocyclic compound featuring an isoxazole core substituted with a 2,6-dichlorophenyl group at position 3 and a methyl group at position 3. The isoxazole ring is further functionalized via a carbonyl linkage to a piperidine moiety. Its synthesis likely involves coupling reactions between isoxazole carboxylic acid derivatives and piperidine, as inferred from related compounds (e.g., ethyl 3-(2,6-dichloro-phenyl)-5-methyl-isoxazole-4-carboxylate in ).
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-13(16(21)20-8-3-2-4-9-20)15(19-22-10)14-11(17)6-5-7-12(14)18/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZIGUCEIWXPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725468 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone typically involves multiple steps:
Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with the isoxazole intermediate.
Attachment of the Piperidinyl-Methanone Moiety: The final step involves the coupling of the piperidinyl-methanone group to the isoxazole-dichlorophenyl intermediate. This can be done using a variety of coupling agents such as carbodiimides or via direct amide bond formation under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the dichlorophenyl ring.
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₃H₉Cl₂N₅O
Molecular Weight: 304.14 g/mol
IUPAC Name: [3-(2,6-dichlorophenyl)-5-methyl-isoxazol-4-yl]-(piperidin-1-yl)methanone
The structural components of this compound contribute to its biological activity and interaction with various molecular targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone. Research indicates that these compounds can inhibit tumor growth across various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
| HT29 (Colon) | 8.3 | Inhibition of cell proliferation |
| A549 (Lung) | 12.0 | Cell cycle arrest at G1 phase |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in cancer therapy .
Anticonvulsant Activity
The compound has also shown promise in anticonvulsant applications. In studies involving animal models, derivatives were tested for their efficacy against induced seizures. The results indicated significant anticonvulsant activity compared to standard drugs like phenytoin and carbamazepine .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring: Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dichlorophenyl Group: Typically involves electrophilic aromatic substitution.
- Attachment of the Piperidinyl Moiety: Accomplished through nucleophilic substitution or coupling reactions.
Optimizing these synthetic routes is crucial for achieving high yield and purity in industrial production.
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Anticancer Study: A study demonstrated the compound's effectiveness against MCF7 breast cancer cells, showing a significant reduction in cell viability at low concentrations.
- Anticonvulsant Efficacy: In vivo experiments revealed that derivatives exhibited notable anticonvulsant properties, suggesting potential therapeutic uses in epilepsy treatment.
- Inflammatory Response Modulation: Some derivatives have been evaluated for their ability to modulate inflammatory pathways, indicating possible applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone involves its interaction with specific molecular targets such as enzymes or receptors. The dichlorophenyl group and the isoxazole ring are crucial for binding affinity, while the piperidinyl-methanone moiety influences the compound’s pharmacokinetic properties. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
A closely related compound, 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine (CAS 288317-51-1), differs by replacing one chlorine atom on the phenyl ring with fluorine. This substitution reduces molar mass (322.76 g/mol vs. the target compound’s ~338.2 g/mol) and alters electronic properties. Fluorine’s electronegativity may enhance metabolic stability or binding affinity in biological systems compared to chlorine.
| Property | Target Compound | Fluoro-Chloro Analog |
|---|---|---|
| Molecular Formula | C₁₆H₁₅Cl₂N₂O₂ | C₁₆H₁₆ClFN₂O₂ |
| Molar Mass (g/mol) | ~338.2 | 322.76 |
| Key Substituents | 2,6-Dichlorophenyl | 2-Chloro-6-fluorophenyl |
Carboxylic Acid Derivatives
The precursor 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid () shares the same isoxazole and dichlorophenyl groups but lacks the piperidinyl methanone moiety. Such derivatives are often intermediates in synthesizing more complex molecules.
Heterocyclic Core Modifications
Compounds 80 and 81 () replace the isoxazole with a quinazolinone core, incorporating purine-derived amino groups. These structural changes significantly alter molecular geometry and electronic profiles, likely directing them toward kinase or nucleotide-binding targets rather than the undefined mechanisms of the target compound. Their higher molecular weights (467–482 g/mol) and complex substituents suggest distinct pharmacokinetic challenges compared to the simpler isoxazole-piperidinyl methanone.
Agrochemical Dichlorophenyl Derivatives
Pyrazole derivatives often exhibit insecticidal activity via GABA receptor antagonism, whereas isoxazoles may engage different biological targets. This highlights the critical role of heterocyclic core selection in determining application domains.
Key Structural and Functional Takeaways
Biological Activity
The compound [3-(2,6-dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone is a synthetic organic molecule that has attracted attention for its potential biological activities. This compound features a dichlorophenyl group, a methylisoxazole ring, and a piperidine moiety, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{20}H_{18}Cl_{2}N_{4}O_{2} |
| Molecular Weight | 421.29 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. In vitro studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. Mechanistic studies indicate that it may induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition assays have reported IC50 values indicating significant inhibitory activity.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various isoxazole derivatives, including our compound of interest. The results indicated that:
- Against Staphylococcus aureus : MIC = 8 µg/mL
- Against Escherichia coli : MIC = 16 µg/mL
These values suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In a study focusing on the anticancer effects of isoxazole derivatives, it was found that this compound induced apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing:
| Cell Line | Apoptosis Rate (%) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 25 |
These findings highlight the potential of this compound in cancer therapy .
Enzyme Inhibition Studies
The enzyme inhibition profile of the compound was assessed using standard assay methods:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 5.0 |
These results indicate that the compound is a potent inhibitor of urease and shows moderate inhibition of acetylcholinesterase, suggesting potential therapeutic applications in treating conditions associated with these enzymes .
Case Studies and Applications
Several case studies have explored the applications of this compound in drug design:
- Lead Compound Development : The unique structure of the compound allows for modifications to enhance its biological activity. Researchers are investigating derivatives to improve potency and selectivity against specific targets.
- Combination Therapy : Preliminary data suggest that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Conditions | Yield Range | Analytical Validation | Reference |
|---|---|---|---|---|
| Isoxazole formation | Reflux, ZnCl₂ catalyst, THF | 60-75% | NMR, HPLC | |
| Piperidine coupling | EDCI, DMF, 0°C to RT | 50-65% | LC-MS, FTIR |
Basic: Which analytical techniques are most effective for characterizing the compound's purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the isoxazole ring and piperidine substitution patterns. For example, aromatic protons on the dichlorophenyl group appear as doublets (δ 7.2–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 393.05) .
Advanced: How can researchers optimize the synthetic pathway to improve yield and scalability without compromising purity?
Answer:
- Parameter screening : Use Design of Experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading. For instance, microwave-assisted synthesis reduces reaction time by 40% compared to conventional reflux .
- Catalyst alternatives : Replace EDCI with cheaper, greener catalysts (e.g., polymer-supported reagents) to reduce purification steps .
- Scalability : Pilot-scale reactions (1–10 mmol) in continuous-flow reactors enhance reproducibility and reduce batch-to-batch variability .
Advanced: How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be addressed methodologically?
Answer:
- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability. Contradictions in antimicrobial activity (e.g., MIC ranging from 2–20 µM) often arise from differences in bacterial strains .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays to rule out false positives in enzyme inhibition studies .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. dichlorophenyl) to identify pharmacophore contributions .
Basic: What are the key structural features of the compound that influence its reactivity and interaction with biological targets?
Answer:
- Isoxazole ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability .
- 2,6-Dichlorophenyl group : Increases lipophilicity (logP ~3.2) and influences membrane permeability .
- Piperidine methanone : Facilitates hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .
Advanced: What strategies are recommended for resolving inconsistencies in spectral data during structural elucidation?
Answer:
- Multi-technique validation : Combine H-C HSQC NMR with X-ray crystallography to resolve ambiguous NOE correlations in piperidine conformers .
- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants for comparison with experimental NMR data .
- Degradation studies : Monitor stability under stress conditions (e.g., pH 1–13) to identify degradation products that may skew spectral interpretations .
Advanced: What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?
Answer:
- Sample stability : Store the compound at -20°C under argon to prevent oxidation of the isoxazole ring. Degradation >5% over 6 months has been observed at 4°C .
- Replicate experiments : Perform triplicate measurements in biological assays to account for pipetting errors or plate-edge effects .
- Negative controls : Include solvent-only controls (e.g., DMSO) to rule out solvent interference in cellular toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
